1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride
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Overview
Description
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is a chemical compound with a unique structure that combines a piperidine ring with a cyclopropane moiety and a nitrile group.
Preparation Methods
The synthesis of 1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring through selective hydroxylation reactions.
Cyclopropane Formation: The cyclopropane ring is formed by reacting the piperidine derivative with suitable cyclopropanating agents under controlled conditions.
Nitrile Group Addition: The nitrile group is introduced through nucleophilic substitution reactions using appropriate nitrile sources.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride can be compared with similar compounds such as:
4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring, used in various chemical syntheses.
Cyclopropane-1-carbonitrile: A compound with a cyclopropane ring and a nitrile group, used as a building block in organic synthesis.
Piperidine Derivatives: Various piperidine derivatives with different substituents, used in medicinal chemistry and drug development.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15ClN2O |
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Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-7-8(1-2-8)9(12)3-5-11-6-4-9;/h11-12H,1-6H2;1H |
InChI Key |
NSJMEMZAHBCWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2(CCNCC2)O.Cl |
Origin of Product |
United States |
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